N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-1-isopropyl-3-methyl-1H-pyrazole-5-carboxamide
Description
The compound N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-1-isopropyl-3-methyl-1H-pyrazole-5-carboxamide features a pyrazole core substituted with an isopropyl and methyl group at positions 1 and 3, respectively. A carboxamide group bridges the pyrazole to a thiazole ring, which is further substituted with a 5-chlorothiophen-2-yl moiety. This structure integrates heterocyclic diversity (thiazole, pyrazole, and thiophene) with halogenated and alkyl substituents, which may enhance lipophilicity and influence bioactivity .
Properties
IUPAC Name |
N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-5-methyl-2-propan-2-ylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN4OS2/c1-8(2)20-11(6-9(3)19-20)14(21)18-15-17-10(7-22-15)12-4-5-13(16)23-12/h4-8H,1-3H3,(H,17,18,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZOISPRSYPKXHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)NC2=NC(=CS2)C3=CC=C(S3)Cl)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-1-isopropyl-3-methyl-1H-pyrazole-5-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, target interactions, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a thiazole ring, a pyrazole ring, and a chlorothiophene moiety. The presence of these functional groups contributes to its biological activity.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C13H13ClN4OS2 |
| Molecular Weight | 314.85 g/mol |
| CAS Number | Not yet assigned |
Research indicates that this compound may exert its effects through several mechanisms:
- Enzyme Inhibition : The compound has been studied for its potential to inhibit various enzymes, including acetylcholinesterase (AChE) and monoamine oxidase (MAO), which are crucial in neurotransmitter regulation.
- Receptor Binding : Interactions with specific receptors can modulate signaling pathways that influence cellular responses.
- Antioxidant Activity : Some studies suggest that compounds with similar structures exhibit antioxidant properties, which could contribute to their therapeutic effects.
In Vitro Studies
In vitro studies have demonstrated the compound's ability to inhibit AChE activity significantly. For instance:
- IC50 Values : The compound showed an IC50 value of approximately 0.212 µM against AChE, indicating potent inhibitory effects compared to standard inhibitors like tacrine .
In Vivo Studies
In vivo studies have further elucidated the biological activity of this compound:
- Anticonvulsant Activity : Animal models have shown that the compound can reduce seizure activity induced by pentylenetetrazole (PTZ), suggesting potential use in epilepsy treatment .
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Neuroprotective Effects : A study indicated that the compound could protect neuronal cells from oxidative stress-induced damage, which is crucial for developing neuroprotective agents.
- Anti-inflammatory Properties : Research has suggested that the compound may exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazole-Thiazole Carboxamide Derivatives
Key Analogs : Compounds 3a–3p () share a pyrazole-thiazole-carboxamide scaffold but differ in aryl substituents (e.g., phenyl, chlorophenyl, fluorophenyl).
Structural and Physical Property Comparison
| Compound | Substituents (R₁, R₂) | Yield (%) | Melting Point (°C) | Key Spectral Features (¹H-NMR, δ ppm) |
|---|---|---|---|---|
| 3a | Phenyl, phenyl | 68 | 133–135 | 8.12 (s, 1H), 7.61–7.43 (m, 10H), 2.66 (s, 3H) |
| 3b | 4-Chlorophenyl, phenyl | 68 | 171–172 | 8.12 (s, 1H), 7.55–7.43 (m, 9H), 2.65 (s, 3H) |
| 3d | 4-Fluorophenyl, phenyl | 71 | 181–183 | 8.12 (s, 1H), 7.51–7.21 (m, 9H), 2.66 (s, 3H) |
| Target Compound | 5-Chlorothiophen-2-yl, isopropyl | N/A | N/A | Likely δ 7.5–7.2 (thiophene protons), 2.6–1.2 (alkyl groups) |
Insights :
- Substituent Effects: Chlorine and fluorine substituents increase melting points (e.g., 3b vs. 3a) due to enhanced intermolecular interactions .
- Synthesis Efficiency : Yields for phenyl derivatives (~68–71%) suggest moderate reaction efficiency. The target compound’s synthesis (if similar to ’s EDCI/HOBt coupling) may require optimization for scalability .
Thiazole-Pyridine Carboxamides ()
Key Analogs: Compounds 4d–4i feature thiazole-pyridine-carboxamide scaffolds with morpholinomethyl or piperazinyl groups.
Comparison Highlights:
Sulfonamide vs. Carboxamide Linkages ()
Key Analog : Compound 13 (5-chlorothiophene-2-sulfonamide derivative).
- The target’s carboxamide may offer better metabolic stability .
Halogen Substituent Effects ()
Key Analogs : Isostructural chloro (4 ) and bromo (5 ) derivatives.
- Electronic and Steric Effects : Chlorine’s smaller size and higher electronegativity (vs. bromine) optimize electronic effects without excessive steric hindrance. The target’s 5-chlorothiophene group likely balances reactivity and binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
